2-(Tert-butylsulfonyl)ethanethioamide
Overview
Description
“2-(Tert-butylsulfonyl)ethanethioamide” is a chemical compound with the molecular formula C6H13NO2S2 and a molecular weight of 195.3 g/mol .
Synthesis Analysis
While specific synthesis methods for “2-(Tert-butylsulfonyl)ethanethioamide” were not found, it’s worth noting that tert-butanesulfinamide, a related compound, has been used in the synthesis of N-heterocycles via sulfinimines .
Molecular Structure Analysis
The molecular structure of “2-(Tert-butylsulfonyl)ethanethioamide” is represented by the formula C6H13NO2S2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Tert-butylsulfonyl)ethanethioamide” include a molecular weight of 195.3 g/mol .
Scientific Research Applications
Synthesis of N-Heterocycles via Sulfinimines
- Summary of the Application : Tert-butanesulfinamide is extensively used as a chiral auxiliary in the stereoselective synthesis of amines and their derivatives . It has emerged as the gold standard among many others over the last two decades .
- Methods of Application or Experimental Procedures : The methodology involves the use of tert-butanesulfinamide in asymmetric N-heterocycle synthesis via sulfinimines . This process offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives .
- Results or Outcomes : The use of tert-butanesulfinamide in this way allows for the creation of compounds that represent the structural motif of many natural products and therapeutically applicable compounds .
Asymmetric Synthesis of Amines
- Summary of the Application : Tert-butanesulfinamide is used in the asymmetric synthesis of amines . This method is important for many synthesis applications as numerous pharmaceutical agents, natural products, and synthetic materials contain chiral amine functionality .
- Methods of Application or Experimental Procedures : The process involves the direct condensation of tert-butanesulfinamide with aldehydes and ketones, providing tert-butanesulfinyl imines in high yields . A variety of transformations, such as additions of nucleophiles, may then be performed upon the sulfinyl imines with high diastereoselectivity and in high yields to provide the desired amine products after cleavage of the sulfinyl group .
- Results or Outcomes : This methodology allows for the synthesis of a wide range of highly enantioenriched amines, including α-branched and , -dibranched amines, - and α α α -amino acids, 1,2- and 1,3-amino alcohols and -trifluoromethyl amines .
As Chiral Ammonia Equivalents for the Synthesis of Amines
- Summary of the Application : Tert-butanesulfinamide is used as chiral ammonia equivalents for the synthesis of amines . This method is important as many pharmaceutical agents, natural products, and synthetic materials contain chiral amine functionality .
- Methods of Application or Experimental Procedures : The process involves the use of tert-butanesulfinamide as a chiral amine reagent . Direct condensation of tert-butanesulfinamide with aldehydes and ketones provides tert-butanesulfinyl imines in high yields . A variety of transformations, such as additions of nucleophiles, may then be performed upon the sulfinyl imines with high diastereoselectivity and in high yields to provide the desired amine products after cleavage of the sulfinyl group .
- Results or Outcomes : This methodology allows for the synthesis of a wide range of highly enantioenriched amines .
Safety And Hazards
properties
IUPAC Name |
2-tert-butylsulfonylethanethioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S2/c1-6(2,3)11(8,9)4-5(7)10/h4H2,1-3H3,(H2,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLXPMODUGFBAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)CC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372563 | |
Record name | (2-Methylpropane-2-sulfonyl)ethanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tert-butylsulfonyl)ethanethioamide | |
CAS RN |
175277-31-3 | |
Record name | 2-[(1,1-Dimethylethyl)sulfonyl]ethanethioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175277-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Methylpropane-2-sulfonyl)ethanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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